SPRT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

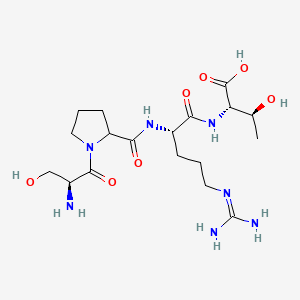

C18H33N7O7 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C18H33N7O7/c1-9(27)13(17(31)32)24-14(28)11(4-2-6-22-18(20)21)23-15(29)12-5-3-7-25(12)16(30)10(19)8-26/h9-13,26-27H,2-8,19H2,1H3,(H,23,29)(H,24,28)(H,31,32)(H4,20,21,22)/t9-,10-,11-,12?,13-/m0/s1 |

InChI Key |

UZEXTUUQUDSUCB-BDQGLTCTSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1CCCN1C(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Spartin in Lipid Droplet Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid droplets (LDs) are dynamic cellular organelles central to lipid storage and metabolism. Their dysregulation is implicated in a host of metabolic diseases. Spartin (SPG20), a protein encoded by the SPG20 gene, has emerged as a critical regulator of LD homeostasis. Mutations in spartin are the cause of Troyer syndrome, a complex hereditary spastic paraplegia characterized by the accumulation of lipid droplets. This technical guide provides an in-depth exploration of the molecular mechanisms by which spartin governs LD metabolism, offering a valuable resource for researchers and professionals in the field of lipid biology and drug development. We will delve into spartin's function as a lipophagy receptor, a lipid transfer protein, and an adaptor for E3 ubiquitin ligases, presenting quantitative data, detailed experimental protocols, and visual pathways to illuminate its complex roles.

Core Functions of Spartin in Lipid Droplet Turnover

Spartin is a multifunctional protein that orchestrates lipid droplet turnover through at least three distinct, yet potentially interconnected, mechanisms:

-

Lipophagy Receptor: Spartin acts as a receptor to mediate the selective autophagy of lipid droplets, a process termed lipophagy. It localizes to the surface of LDs and interacts with the core autophagy machinery to deliver LDs to lysosomes for degradation and the subsequent mobilization of triglycerides.[][2][3][4]

-

Lipid Transfer Protein: Spartin possesses intrinsic lipid transfer activity, which is essential for LD degradation.[5][6][7][8] Its C-terminal senescence domain is capable of binding and transferring various lipid species, including phospholipids and neutral lipids, between membranes.[5][6][7][8] This function is thought to facilitate the remodeling of the LD surface, making it accessible to lipases or the autophagy machinery.

-

Adaptor for E3 Ubiquitin Ligases: Spartin functions as an adaptor protein, recruiting E3 ubiquitin ligases of the Nedd4 family, such as atrophin-1-interacting protein 4 (AIP4), to the LD surface.[9][10][11] This recruitment leads to the ubiquitination and subsequent degradation of LD-associated proteins like perilipin 2 (adipophilin), thereby regulating LD turnover.[9][10]

Quantitative Insights into Spartin's Impact on Lipid Droplets

The functional significance of spartin in lipid droplet metabolism is underscored by quantitative data from various cellular and animal models. The loss or depletion of spartin consistently leads to an accumulation of lipid droplets.

| Model System | Spartin Manipulation | Effect on Lipid Droplets | Reference |

| Cultured Human Neurons | Knockout | Increased lipid droplet and triglyceride accumulation | [][2][3] |

| Murine Brain Neurons | Disrupted function | Build-up of lipid droplets and triglycerides | [12] |

| HeLa Cells | RNAi-mediated depletion | Increased number and size of lipid droplets upon oleic acid treatment | [13][14] |

| Spg20-/- Female Mice | Knockout | Increased number of lipid droplets in adipose tissue | [15] |

Signaling and Mechanistic Pathways

To visually represent the complex interplay of spartin in lipid droplet metabolism, the following diagrams illustrate key pathways and experimental workflows.

Spartin-Mediated Lipophagy

Caption: Spartin as a lipophagy receptor, linking lipid droplets to the autophagic machinery.

Spartin as an Adaptor for Ubiquitination

Caption: Spartin recruits the E3 ligase AIP4 to ubiquitinate lipid droplet proteins.

Experimental Workflow for Investigating Spartin Function

Caption: A generalized workflow for studying the role of spartin in lipid droplet metabolism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of spartin and lipid droplet metabolism.

Lipid Droplet Staining and Quantification

Objective: To visualize and quantify changes in lipid droplet number and size in cells with manipulated spartin expression.

Materials:

-

Cells of interest (e.g., HeLa, primary neurons)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS

-

Lipid droplet stain: BODIPY 493/503 (1 mg/mL in DMSO) or Oil Red O solution

-

Nuclear stain: DAPI (1 µg/mL in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure (BODIPY Staining):

-

Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and culture under desired conditions. Transfect or treat cells to manipulate spartin expression.

-

Fixation: Gently wash cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Prepare a working solution of BODIPY 493/503 at 1 µg/mL in PBS. Incubate the fixed cells with the BODIPY solution for 15-30 minutes at room temperature, protected from light.

-

Nuclear Counterstaining: Wash cells twice with PBS. Incubate with DAPI solution for 5 minutes at room temperature.

-

Mounting: Wash cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify the number, size, and total area of lipid droplets per cell.

Co-Immunoprecipitation (Co-IP) of Spartin and Interacting Proteins

Objective: To determine the in vivo interaction between spartin and its binding partners (e.g., AIP4, TIP47).

Materials:

-

Cell lysate from cells expressing tagged versions of spartin and the protein of interest

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

-

Antibody specific to the tagged protein (e.g., anti-Flag, anti-Myc)

-

Protein A/G magnetic beads

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest and lyse cells in Co-IP lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against spartin and the putative interacting protein.

In Vitro Lipid Transfer Assay

Objective: To measure the lipid transfer activity of purified spartin protein.

Materials:

-

Purified recombinant spartin protein

-

Donor liposomes containing a fluorescently labeled lipid (e.g., NBD-PC) and a quencher (e.g., Rhodamine-PE)

-

Acceptor liposomes without fluorescent lipids

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

-

Fluorometer

Procedure:

-

Liposome Preparation: Prepare donor and acceptor small unilamellar vesicles (SUVs) by extrusion.

-

Assay Setup: In a fluorometer cuvette, mix the donor and acceptor liposomes in the assay buffer.

-

Initiation of Transfer: Add purified spartin protein to the liposome mixture to initiate the lipid transfer.

-

Fluorescence Measurement: Monitor the increase in NBD fluorescence over time. The transfer of NBD-PC from donor to acceptor liposomes results in dequenching of the NBD signal as it moves away from the rhodamine quencher.

-

Data Analysis: Calculate the initial rate of lipid transfer from the fluorescence kinetic data. Compare the rates between wild-type spartin and mutant forms to identify domains critical for transfer activity.

In Vivo Ubiquitination Assay

Objective: To assess the ubiquitination of a target protein (e.g., perilipin 2) mediated by the spartin-AIP4 complex.

Materials:

-

Cells co-transfected with plasmids encoding His-tagged ubiquitin, Flag-tagged target protein, spartin, and AIP4

-

Denaturing Lysis Buffer (e.g., 8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl pH 8.0)

-

Ni-NTA agarose beads

-

Wash buffers with decreasing concentrations of urea

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Transfection and Treatment: Co-transfect cells with the appropriate plasmids. If studying degradation, treat with a proteasome inhibitor (e.g., MG132) before harvesting.

-

Denaturing Lysis: Lyse the cells in denaturing lysis buffer to disrupt protein-protein interactions while preserving the covalent ubiquitin linkage.

-

Purification of Ubiquitinated Proteins: Incubate the lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Washing: Wash the beads extensively with buffers containing decreasing concentrations of urea to remove non-specifically bound proteins.

-

Elution: Elute the ubiquitinated proteins from the beads using Laemmli sample buffer.

-

Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the target protein (e.g., anti-Flag) to detect its ubiquitinated forms, which will appear as a high-molecular-weight smear.

Conclusion and Future Directions

Spartin is a key regulator of lipid droplet metabolism, with multifaceted roles in lipophagy, lipid transfer, and protein ubiquitination. Its dysfunction, as seen in Troyer syndrome, leads to the pathological accumulation of lipid droplets, highlighting its importance in cellular homeostasis. The experimental protocols and pathways detailed in this guide provide a framework for further investigation into the intricate mechanisms of spartin function. Future research should focus on dissecting the interplay between spartin's different roles, identifying novel interacting partners, and exploring the therapeutic potential of modulating spartin activity in metabolic and neurodegenerative diseases. A deeper understanding of spartin's function will undoubtedly pave the way for innovative strategies to combat diseases associated with aberrant lipid metabolism.

References

- 2. scispace.com [scispace.com]

- 3. Spastin Binds to Lipid Droplets and Affects Lipid Metabolism | PLOS Genetics [journals.plos.org]

- 4. [PDF] Spastin Binds to Lipid Droplets and Affects Lipid Metabolism | Semantic Scholar [semanticscholar.org]

- 5. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 6. Spg20 conditional Knockout mouse | Model for motor neuron degeneration and mitochondrial disease | genOway [genoway.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Spartin is a Lipid Transfer Protein That Facilitates Lipid Droplet Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SPG20 Protein Spartin Associates with Cardiolipin via Its Plant-Related Senescence Domain and Regulates Mitochondrial Ca2+ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Troyer syndrome protein spartin mediates selective autophagy of lipid droplets. | Broad Institute [broadinstitute.org]

- 13. Spg20−/− mice reveal multimodal functions for Troyer syndrome protein spartin in lipid droplet maintenance, cytokinesis and BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Lipid Droplets in the Pathogenesis of Hereditary Spastic Paraplegia [frontiersin.org]

- 15. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Pathophysiology of Troyer Syndrome: A Technical Guide to SPG20 Gene Mutations

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Troyer syndrome (SPG20) is a complex, autosomal recessive hereditary spastic paraplegia (HSP) characterized by a constellation of neurological and developmental symptoms that typically manifest in early childhood.[1][2] This debilitating disorder arises from loss-of-function mutations in the SPG20 gene, which encodes the protein spartin.[3][4] Spartin is a multifaceted protein implicated in several critical cellular processes, including lipid droplet metabolism, endosomal trafficking, cytokinesis, and mitochondrial function.[5][6][7] Its absence leads to a cascade of cellular dysfunctions, culminating in the progressive lower limb spasticity, distal amyotrophy, developmental delays, and short stature characteristic of the syndrome.[1][8] This technical guide provides an in-depth exploration of the genetic basis, molecular pathology, and cellular consequences of SPG20 mutations, offering a comprehensive resource for the scientific community focused on neurodegenerative disorders and therapeutic development.

Introduction to Troyer Syndrome and the SPG20 Gene

Troyer syndrome is a rare form of complicated HSP, first identified in the Old Order Amish population of Ohio but since reported in other populations worldwide.[3][4][8] It is classified as an autosomal recessive disorder, meaning an individual must inherit two mutated copies of the SPG20 gene to be affected.[2][3] The SPG20 gene, located on chromosome 13, provides the blueprint for the spartin protein.[3][8] Most known pathogenic mutations, such as the founder mutation c.1110delA, are frameshift mutations that lead to a premature stop codon.[4][6][9] This results in the production of a truncated, nonfunctional spartin protein that is rapidly degraded, leading to a complete loss of protein function.[9]

The clinical course of Troyer syndrome is progressive, with symptoms beginning in early childhood and worsening over time.[1][3] While the syndrome does not typically shorten life expectancy, most affected individuals require wheelchair assistance by their 50s or 60s.[1][2] Currently, there are no treatments to prevent or slow the neurodegeneration; management is symptomatic and supportive, involving physical therapy and antispasmodic medications.[3][10]

Clinical and Molecular Manifestations

The clinical presentation of Troyer syndrome is complex, involving a range of neurological and physical abnormalities. The molecular hallmark is the absence of functional spartin protein, which disrupts several interconnected cellular pathways.

Quantitative Clinical Data

A review of reported Troyer syndrome cases highlights the prevalence of its core features. The data underscores the systemic nature of the disorder, extending beyond the characteristic spastic paraplegia.

| Clinical Feature | Frequency in Patients | Onset | Description |

| Spastic Paraparesis | ~100% | Early Childhood | Progressive stiffness and weakness of the lower limb muscles.[1][8] |

| Distal Amyotrophy | >90% | Childhood/Adolescence | Wasting of muscles in the hands and feet.[1][8] |

| Dysarthria | ~100% | Early Childhood | Difficult or unclear articulation of speech.[1][8] |

| Short Stature | Common Feature | Childhood | Height is significantly below the average for age and sex.[3][8] |

| Developmental Delay | ~100% | Infancy | Delays in reaching motor and speech milestones.[1][3] |

| Learning Difficulties | Common Feature | Childhood | Cognitive impairment and challenges with academic performance.[8] |

| Skeletal Abnormalities | Common Feature | Variable | Subtle bone abnormalities may be present.[1] |

| Emotional Lability | Common Feature | Variable | Fluctuating moods and emotional responses.[3][8] |

Known SPG20 Gene Mutations

The majority of Troyer syndrome cases are linked to mutations that result in a loss of spartin protein.

| Mutation Type | Example | Consequence | Population |

| Frameshift Deletion | c.1110delA | Premature protein truncation and degradation.[9] | Old Order Amish[4] |

| Frameshift Deletion | 2-bp deletion | Premature protein truncation. | Omani[4] |

| Compound Heterozygous | c.364_365delAT & c.892delA | Premature protein truncation. | Han Chinese |

Pathophysiology: The Multifunctional Role of Spartin

The absence of spartin disrupts several fundamental cellular processes, providing insight into the complex pathology of Troyer syndrome. Spartin acts as an adaptor protein, linking various cellular machines and pathways.

Lipid Droplet Metabolism and Lipophagy

One of the most well-documented roles of spartin is in the regulation of lipid droplets (LDs), the primary organelles for cellular lipid storage.[6][11] Spartin localizes to the surface of LDs and is essential for their turnover.[11] It functions as a lipophagy receptor, interacting with core autophagy machinery to deliver LDs to lysosomes for degradation and triglyceride mobilization.[12]

In the absence of spartin, this process is impaired, leading to the accumulation of LDs and triglycerides within cells, including neurons.[6][12][13] This disruption of lipid homeostasis is a key pathological feature and may contribute to the axonal degeneration seen in Troyer syndrome.[6] Studies in Spg20 knockout mice confirm that loss of spartin leads to an increased number of LDs in adipose tissue.[2][14]

Endosomal Trafficking and the ESCRT Pathway

Spartin contains a Microtubule Interacting and Trafficking (MIT) domain, which facilitates its interaction with components of the Endosomal Sorting Complex Required for Transport (ESCRT) machinery.[5][15] Specifically, spartin binds to the ESCRT-III protein IST1.[7][15] The ESCRT pathway is crucial for sorting transmembrane proteins, such as the Epidermal Growth Factor Receptor (EGFR), for degradation.[16]

Studies have shown that depleting spartin impairs the degradation of EGFR, suggesting a functional role in endosomal trafficking.[16] This interaction with the ESCRT machinery also links spartin to the regulation of the Bone Morphogenetic Protein (BMP) signaling pathway, which is critical for neuronal development and axon maintenance.[7][14] Loss of spartin leads to elevated BMP signaling, which may contribute to the abnormal axon branching observed in Spg20 knockout neurons.[7][14]

Cytokinesis

Spartin also plays a crucial role in cytokinesis, the final stage of cell division.[15] It is recruited to the midbody, the transient structure connecting two daughter cells, through its interaction with IST1.[15] Depletion of spartin impairs cytokinesis, leading to an increase in binucleated cells.[2][14][15] This function may explain the short stature and skeletal abnormalities seen in Troyer syndrome patients, as defects in chondrocyte division during bone development could lead to growth impairments.[2][14]

Experimental Models and Quantitative Data

The study of Troyer syndrome has been advanced by the development of cellular and animal models that recapitulate key aspects of the disease.

Spg20 Knockout Mouse Model

A knockout mouse model (Spg20-/-) has been instrumental in dissecting the in vivo functions of spartin.[2][14] These mice exhibit phenotypes relevant to Troyer syndrome, providing a platform for mechanistic studies and preclinical testing.

| Phenotype | Method | Quantitative Finding in Spg20-/- Mice | Reference |

| Motor Dysfunction | Rotarod Test | Significant decrease in time spent on the accelerating rod and maximum speed achieved. | [14] |

| Axon Abnormality | Primary Cortical Neuron Culture | Significant increase in the number of axon branches compared to wild-type. | [2][14] |

| Cytokinesis Defect | Mouse Embryonic Fibroblast (MEF) Culture | Significant increase in the percentage of binucleated cells (~10% vs. ~3% in WT). | [2][14] |

| Altered BMP Signaling | MEF Culture (BMP4 stimulation) | Significantly higher pSmad/Smad ratio compared to wild-type cells. | [2][14] |

| Lipid Droplet Dysregulation | Adipose Tissue Analysis (female mice) | Significant increase in the number of lipid droplets. | [2][14] |

| Triglyceride Accumulation | Motor Cortex Neuron Analysis | Significant elevation of triglycerides (TGs) and diglycerides (DAGs). | [17] |

Cellular Models

Cultured cells, such as HeLa cells, human embryonic kidney (HEK293T) cells, and patient-derived fibroblasts, are widely used to study the cellular functions of spartin.[11][16] Techniques like siRNA-mediated knockdown allow for the specific depletion of spartin to investigate the consequences on cellular processes.

| Cellular Phenotype | Model System | Experimental Approach | Quantitative Finding | Reference |

| Impaired EGFR Degradation | HeLa Cells | siRNA knockdown of SPG20 | ~30% decrease in EGFR degradation after 90-150 min of EGF stimulation. | [16] |

| Increased Lipid Droplets | 293T Cells | siRNA knockdown of SPG20 | Marked increase in BODIPY-stained lipid droplets after oleic acid treatment. | [11] |

| Absence of Spartin | Troyer Patient Fibroblasts/Lymphoblasts | Immunoblot Analysis | Spartin protein is undetectable in patient-derived cells. | [9] |

Key Experimental Protocols

This section provides detailed methodologies for foundational experiments used to investigate the function of spartin and the pathology of Troyer syndrome.

Protocol: siRNA-Mediated Knockdown of SPG20

This protocol describes the transient knockdown of SPG20 in a cell line like HeLa, a common method to study loss-of-function phenotypes.

Materials:

-

HeLa cells

-

Growth medium (e.g., DMEM with 10% FBS)

-

Opti-MEM® I Reduced Serum Medium

-

Lipofectamine™ RNAiMAX transfection reagent

-

SPG20-targeting siRNA and non-targeting control siRNA (20 µM stocks)

-

24-well tissue culture plates

Procedure:

-

Cell Plating: One day before transfection, seed HeLa cells in a 24-well plate at a density of 30,000-50,000 cells per well in 500 µL of antibiotic-free growth medium. Cells should be 30-50% confluent at the time of transfection.

-

Complex Preparation (per well): a. Dilute 6 pmol of siRNA (SPG20-targeting or negative control) in 50 µL of Opti-MEM®. Mix gently. b. In a separate tube, dilute 0.8-1.0 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.

-

Transfection: Add the 100 µL of siRNA-lipid complex dropwise to the well containing cells. The final siRNA concentration will be 10 nM.

-

Incubation: Gently rock the plate to ensure even distribution. Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

-

Analysis: After incubation, cells can be harvested for analysis, such as immunoblotting to confirm protein knockdown or functional assays (e.g., EGFR degradation, lipid droplet staining).

Protocol: Immunofluorescence Staining for Spartin and Lipid Droplets

This protocol allows for the visualization of spartin's subcellular localization relative to lipid droplets.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody (e.g., rabbit anti-spartin)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

-

Lipid droplet stain (e.g., BODIPY 493/503 or Oil Red O)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Fixation: Wash cells on coverslips twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Incubate with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-spartin antibody in blocking buffer. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody & LD Staining: Wash three times with PBS. Dilute the fluorophore-conjugated secondary antibody and the lipid droplet stain (e.g., 1 µg/mL BODIPY 493/503) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.

-

Mounting: Wash a final three times with PBS. Mount the coverslip onto a glass slide using mounting medium. Seal the edges and allow to dry.

-

Imaging: Visualize using a fluorescence or confocal microscope with appropriate filter sets.

Therapeutic Strategies and Future Directions

Currently, there is no cure for Troyer syndrome.[3] However, a detailed understanding of its molecular underpinnings opens avenues for therapeutic exploration.

-

Modulating Lipid Metabolism: Given the clear evidence of disrupted lipid droplet turnover, strategies aimed at restoring lipid homeostasis could be beneficial. This might involve pharmacological agents that enhance lipolysis or promote alternative pathways for lipid clearance in neurons.

-

Targeting Downstream Pathways: The altered BMP signaling pathway presents another potential therapeutic target. Correcting the downstream consequences of spartin loss, such as hyperactive BMP signaling, could potentially mitigate axonal pathology.

-

Gene Therapy: As a monogenic disorder, Troyer syndrome is theoretically a candidate for gene replacement therapy. The challenge lies in the safe and effective delivery of a functional SPG20 gene to the correct cells within the central nervous system.

Future research should focus on further elucidating the connections between spartin's diverse functions. Understanding how lipid dysregulation, endosomal trafficking defects, and altered signaling converge to produce the specific neurodegenerative phenotype is critical for developing targeted and effective therapies. The Spg20 knockout mouse will continue to be an invaluable tool for testing these future therapeutic strategies.

Conclusion

Troyer syndrome, caused by mutations in the SPG20 gene, is a devastating neurodevelopmental and neurodegenerative disorder. The causative protein, spartin, is a critical node in a network of cellular processes, including lipid metabolism, endosomal transport, and cell division. Research has established that the loss of spartin leads to cellular lipid accumulation and aberrant signaling, which are central to the disease's pathophysiology. This guide has synthesized the current knowledge on the molecular basis of Troyer syndrome, presenting key quantitative data and experimental approaches. This comprehensive understanding provides a solid foundation for the researchers, scientists, and drug development professionals working towards novel therapeutic interventions for this and related hereditary spastic paraplegias.

References

- 1. Troyer syndrome: MedlinePlus Genetics [medlineplus.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. Troyer Syndrome (SPG20) Targeted Testing - DDC Clinic [ddcclinic.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. medlineplus.gov [medlineplus.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Troyer Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Assays to Monitor Degradation of the EGF Receptor | Springer Nature Experiments [experiments.springernature.com]

- 11. Spg20 conditional Knockout mouse | Model for motor neuron degeneration and mitochondrial disease | genOway [genoway.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

The Subcellular Landscape of Spartin: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the subcellular localization of the spartin protein, encoded by the SPG20 gene. Mutations in this gene are linked to Troyer syndrome, a complex hereditary spastic paraplegia, highlighting the critical importance of understanding spartin's cellular functions. Spartin is a dynamic, multifunctional protein with a complex distribution across various organelles, including the cytoplasm, nucleus, mitochondria, lipid droplets, endosomes, and the midbody.[1] Its localization is intricately regulated by cellular signaling pathways and mediated by its distinct protein domains. This document summarizes the current knowledge of spartin's subcellular distribution, presents available semi-quantitative data, details key experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating the cellular roles of spartin and its implications in disease.

Introduction to Spartin

Spartin is a protein implicated in a variety of cellular processes, including endosomal trafficking, microtubule dynamics, lipid droplet metabolism, and cytokinesis.[1][2] It contains several conserved domains that are crucial for its function and localization:

-

MIT (Microtubule Interacting and Trafficking) Domain: Located at the N-terminus, this domain mediates interactions with components of the endosomal sorting complex required for transport (ESCRT) machinery, such as Ist1 and CHMP1B.[3][4]

-

Ubiquitin-Binding Region (UBR): This region is responsible for binding to ubiquitin, a key modification in protein trafficking and degradation pathways.

-

Senescence Domain: A C-terminal domain that is necessary and sufficient for spartin's association with lipid droplets.[5]

The multifaceted nature of spartin's functions is reflected in its diverse and dynamic subcellular localization, which is often dependent on the cellular context and external stimuli.

Subcellular Localization of Spartin

Spartin's presence in multiple cellular compartments underscores its involvement in a wide array of cellular activities. The following sections describe its localization in detail.

Quantitative and Semi-Quantitative Distribution of Spartin

Obtaining precise quantitative data on the percentage of total cellular spartin within each organelle is technically challenging and not extensively documented in the literature. However, a combination of qualitative observations from microscopy and semi-quantitative data from fractionation and fluorescence intensity measurements provides a comprehensive picture of its distribution.

Table 1: Subcellular Localization of Spartin Protein

| Subcellular Compartment | Evidence of Localization | Conditions Favoring Localization | Functional Significance | Key Protein Domains Involved |

| Cytoplasm | Diffuse cytosolic signal observed in multiple cell types. | Basal state in many cell types. | Serves as a reservoir for recruitment to other organelles. | - |

| Nucleus | Observed in undifferentiated non-neuronal cells and mirrors the distribution of the spliceosome component alpha-Sm. | Undifferentiated cells. | Potential role in nuclear functions, possibly related to RNA processing. | - |

| Mitochondria | Colocalizes with mitochondrial markers; associated with the outer mitochondrial membrane.[6] | Basal state in some cell types. | Regulation of mitochondrial membrane potential and calcium homeostasis.[6] | Senescence Domain |

| Lipid Droplets | Surrounds lipid droplets, particularly mature lipid droplets in the cell periphery. | Oleic acid treatment to induce lipid droplet formation. | Acts as a lipophagy receptor, mediating the autophagic degradation of lipid droplets.[5][7][8][9][10] | Senescence Domain |

| Endosomes | Transiently associated with endosomes, particularly upon EGF stimulation. | Epidermal Growth Factor (EGF) stimulation. | Involved in the endosomal trafficking and degradation of the EGF receptor (EGFR). | MIT Domain |

| Midbody | Localizes to the midbody during the final stages of cytokinesis.[3] | Telophase/abscission. | Participates in the completion of cytokinesis through interaction with the ESCRT-III protein Ist1.[3][11] | MIT Domain |

| Plasma Membrane | Translocates from the cytoplasm to the plasma membrane upon EGF stimulation. | Epidermal Growth Factor (EGF) stimulation. | Initial step in the internalization and subsequent trafficking of the EGFR. | - |

Table 2: Factors Influencing Spartin's Subcellular Localization

| Factor | Effect on Localization | Description |

| Cell Differentiation | Dynamic shifts between nucleus, cytosol, trans-Golgi, and neurites. | In undifferentiated neuroblastoma cells, spartin is primarily nuclear and cytosolic. Upon differentiation, it transiently accumulates in the trans-Golgi network and then localizes to puncta along neurites. |

| EGF Stimulation | Translocation to plasma membrane and endosomes. | Stimulation with EGF triggers the movement of spartin from the cytoplasm to the plasma membrane and its subsequent colocalization with internalized EGF in endosomes. |

| Lipid Droplet Induction | Recruitment to the surface of lipid droplets. | Treatment of cells with oleic acid, which promotes the formation of lipid droplets, leads to the recruitment of spartin to the surface of these organelles. |

| Cell Cycle Progression | Accumulation at the midbody. | During the late stages of cell division (telophase), spartin is recruited to the midbody, a transient structure connecting the two daughter cells before abscission.[3] |

| Protein-Protein Interactions | Determines localization to specific structures. | Interaction with the ESCRT-III protein Ist1 is required for its recruitment to the midbody.[3][11] |

Experimental Protocols for Studying Spartin Localization

The investigation of spartin's subcellular distribution relies on a combination of microscopy and biochemical techniques. Detailed protocols for the key experimental approaches are provided below.

Immunofluorescence Staining of Spartin

Immunofluorescence is a powerful technique to visualize the subcellular localization of spartin within fixed cells.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on sterile glass coverslips to an appropriate confluency.

-

Wash the cells briefly with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular antigens.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against spartin in the blocking buffer to its optimal concentration.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in the blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Co-staining with Organelle Markers (Optional):

-

To determine colocalization, incubate with a primary antibody for a specific organelle marker simultaneously with the spartin primary antibody, followed by an appropriate secondary antibody with a different fluorophore.

-

Alternatively, use fluorescent dyes that specifically stain organelles (e.g., MitoTracker for mitochondria, BODIPY for lipid droplets, or DAPI for the nucleus).

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS for 5 minutes each.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image the slides using a fluorescence or confocal microscope.

-

Subcellular Fractionation by Differential Centrifugation

Subcellular fractionation allows for the biochemical separation of cellular organelles, enabling the analysis of spartin distribution by methods such as Western blotting.[12][13][14][15]

Protocol:

-

Cell Lysis:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to allow the cells to swell.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle to disrupt the plasma membrane while keeping the organelles intact.[14]

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The pellet will contain mitochondria.

-

Microsomal Fraction: Transfer the subsequent supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction (including endoplasmic reticulum and Golgi).

-

Cytosolic Fraction: The final supernatant is the cytosolic fraction.

-

-

Protein Analysis:

-

Lyse the pellets from each fraction in an appropriate buffer.

-

Determine the protein concentration of each fraction.

-

Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody specific for spartin.

-

To validate the purity of the fractions, probe the Western blots with antibodies against known markers for each organelle (e.g., Histone H3 for the nucleus, Cytochrome C for mitochondria, and GAPDH for the cytosol).

-

Live-Cell Imaging of Spartin Dynamics

Live-cell imaging allows for the visualization of spartin's movement and recruitment to different subcellular locations in real-time.

Protocol:

-

Cell Transfection:

-

Transfect cells with a plasmid encoding a fluorescently tagged spartin protein (e.g., spartin-GFP or spartin-mCherry).

-

Allow the cells to express the fusion protein for 24-48 hours.

-

-

Cell Culture for Imaging:

-

Plate the transfected cells in a glass-bottom dish suitable for live-cell microscopy.

-

-

Stimulation and Imaging:

-

Mount the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C and 5% CO2).

-

Acquire baseline images of spartin's localization.

-

To study dynamic processes, add stimuli directly to the imaging medium (e.g., EGF to observe recruitment to endosomes, or oleic acid to visualize translocation to lipid droplets).[16][17][18]

-

Capture time-lapse images to track the movement of the fluorescently tagged spartin protein.

-

-

Image Analysis:

-

Analyze the acquired images to quantify changes in fluorescence intensity in different cellular regions over time, providing insights into the kinetics of spartin translocation.

-

Signaling Pathways and Logical Relationships

The subcellular localization of spartin is tightly regulated by various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.

Signaling Pathways

Caption: EGFR signaling pathway leading to spartin translocation.

Caption: Spartin-mediated lipophagy pathway.

Experimental Workflows

Caption: Immunofluorescence experimental workflow.

Caption: Subcellular fractionation workflow.

Conclusion

The subcellular localization of spartin is a complex and dynamic process that is central to its diverse cellular functions. Its presence in the cytoplasm, nucleus, mitochondria, lipid droplets, endosomes, and at the midbody highlights its integral role in a multitude of cellular pathways. The regulation of its localization by signaling events such as EGF stimulation and its involvement in processes like lipophagy underscore the importance of its correct spatial and temporal distribution. While precise quantitative data on its distribution remains an area for future investigation, the experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate roles of spartin in cellular health and disease, with the ultimate goal of developing therapeutic strategies for Troyer syndrome and other related disorders.

References

- 1. SPG20 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. SPG20 Protein Spartin Is Recruited to Midbodies by ESCRT-III Protein Ist1 and Participates in Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for midbody targeting of spastin by the ESCRT-III protein CHMP1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. The Troyer syndrome protein spartin mediates selective autophagy of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Troyer syndrome protein spartin mediates selective autophagy of lipid droplets. | Broad Institute [broadinstitute.org]

- 9. [PDF] The Troyer syndrome protein spartin mediates selective autophagy of lipid droplets | Semantic Scholar [semanticscholar.org]

- 10. biorxiv.org [biorxiv.org]

- 11. [PDF] SPG20 Protein Spartin Is Recruited to Midbodies by ESCRT-III Protein Ist1 and Participates in Cytokinesis | Semantic Scholar [semanticscholar.org]

- 12. assaygenie.com [assaygenie.com]

- 13. Subcellular fractionation protocol [abcam.com]

- 14. How to perform a cell fractionation experiment? [synapse.patsnap.com]

- 15. uab.edu [uab.edu]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Molecular characterization of the murine Leydig cell lines TM3 and MLTC-1 [frontiersin.org]

An In-depth Technical Guide to the Spartin Interactome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartin (encoded by the SPG20 gene) is a multifunctional protein implicated in a variety of cellular processes, including endosomal trafficking, lipid droplet metabolism, cytokinesis, and autophagy. Mutations in the SPG20 gene are the cause of Troyer syndrome, a complex hereditary spastic paraplegia, highlighting the critical role of Spartin in neuronal function. Understanding the intricate network of Spartin's protein-protein interactions is paramount to elucidating its cellular functions and the pathophysiology of Troyer syndrome. This guide provides a comprehensive overview of the known Spartin interaction partners, quantitative data on these interactions, detailed experimental protocols for their identification, and visual representations of the associated cellular pathways.

Spartin Interaction Partners: A Quantitative Overview

The following table summarizes the key interaction partners of Spartin, the experimental methods used to identify these interactions, and available quantitative data.

| Interacting Protein | Functional Context | Experimental Method(s) | Quantitative Data (Dissociation Constant, Kd) |

| Eps15 & Eps15R | Endocytosis, EGFR Trafficking | Yeast Two-Hybrid, Co-immunoprecipitation, GST Pulldown | Not Reported |

| Ubiquitin | Protein Degradation, Trafficking | In vitro binding assays, NMR Spectroscopy | Not Reported; Binds to Lys-63 linked ubiquitin chains |

| AIP4 (ITCH) & AIP5 (WWP1) | Ubiquitination, Lipid Droplet Turnover | Yeast Two-Hybrid, Co-immunoprecipitation, Mass Spectrometry | 0.34 ± 0.05 µM (Spartin-AIP4) |

| IST1 (Increased Sodium Tolerance 1) | Cytokinesis, ESCRT Pathway | Yeast Two-Hybrid, Surface Plasmon Resonance (SPR) | ~10 µM |

| TIP47 (Tail-interacting protein 47) | Lipid Droplet Metabolism | Yeast Two-Hybrid, GST Pulldown | Not Reported |

| MAP1LC3A/C (LC3A/C) | Autophagy (Lipophagy) | Co-immunoprecipitation, GST Pulldown | Not Reported |

| GRP78 (BiP) & GRP75 (Mortalin) | Protein Folding (ER & Mitochondria) | Tandem Affinity Purification-Mass Spectrometry, Co-immunoprecipitation | Not Reported |

| Nucleolin | Nucleolar Function | Tandem Affinity Purification-Mass Spectrometry, Co-immunoprecipitation | Not Reported |

Key Signaling and Functional Pathways Involving Spartin

Spartin's interactions place it at the crossroads of several critical cellular pathways. The following diagrams illustrate these connections.

Figure 1: Overview of Spartin's involvement in key cellular pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and characterize Spartin's interaction partners.

Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful genetic method to identify protein-protein interactions in vivo.

Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (Spartin) is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes, allowing for cell growth on selective media.

Figure 2: Workflow for Yeast Two-Hybrid Screening.

Protocol (based on the identification of the Spartin-Eps15 interaction[1]):

-

Bait Construction: The full-length human Spartin cDNA is cloned into a GAL4 DNA-binding domain vector (e.g., pGBKT7).

-

Library Screening: The bait construct is transformed into a suitable yeast strain (e.g., AH109). This strain is then mated with a yeast strain pre-transformed with a human brain cDNA library fused to the GAL4 activation domain.

-

Selection: Diploid yeast are plated on selective medium lacking tryptophan, leucine, and histidine to select for interacting partners.

-

Reporter Assay: Positive colonies are further tested for the activation of a second reporter gene (e.g., LacZ) using a filter-lift assay.

-

Prey Plasmid Rescue and Sequencing: Plasmids from positive clones are isolated and the cDNA insert is sequenced to identify the interacting protein.

Co-immunoprecipitation (Co-IP)

Co-IP is used to confirm protein-protein interactions in a cellular context.

Principle: An antibody specific to a "bait" protein (Spartin) is used to pull down the bait from a cell lysate. If other proteins ("prey") are bound to the bait, they will be co-precipitated. The entire complex is then analyzed, typically by Western blotting.

Figure 3: Workflow for Co-immunoprecipitation.

Protocol (based on the confirmation of Spartin-AIP4/5 interaction[2]):

-

Cell Lysis: HeLa cells are lysed in a non-denaturing buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.5) supplemented with protease inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an anti-Spartin antibody overnight at 4°C.

-

Complex Capture: Protein A/G-agarose beads are added and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting partners (e.g., anti-AIP4 and anti-AIP5).

GST Pulldown Assay

This is an in vitro method to study direct protein-protein interactions.

Principle: The "bait" protein (Spartin) is expressed as a fusion with Glutathione-S-Transferase (GST). This fusion protein is immobilized on glutathione-coated beads. A cell lysate or a purified "prey" protein is then incubated with the beads. If the prey protein binds to the bait, it will be "pulled down" with the beads.

Protocol (based on the confirmation of Spartin-TIP47 interaction[3]):

-

GST-Fusion Protein Expression and Purification: A construct encoding a GST-Spartin fusion protein is expressed in E. coli. The fusion protein is purified from the bacterial lysate using glutathione-agarose beads.

-

Prey Protein Preparation: A cell lysate containing the prey protein (e.g., from cells overexpressing YFP-TIP47) is prepared.

-

Binding: The immobilized GST-Spartin is incubated with the cell lysate for several hours at 4°C.

-

Washing: The beads are washed extensively to remove non-specific binders.

-

Elution and Analysis: The bound proteins are eluted and analyzed by Western blotting using an antibody against the prey protein (e.g., anti-GFP to detect YFP-TIP47).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Principle: One protein ("ligand," e.g., Ist1) is immobilized on a sensor chip. The other protein ("analyte," e.g., Spartin) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.

Protocol (based on the quantification of the Spartin-Ist1 interaction[4][5]):

-

Ligand Immobilization: Recombinant Ist1 is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: Different concentrations of the Spartin MIT domain are injected over the sensor surface.

-

Data Collection: The association and dissociation phases are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the ka, kd, and Kd values.

Conclusion

The study of Spartin's interaction partners has revealed its involvement in a diverse range of cellular functions. The methodologies described in this guide provide a robust framework for the identification and characterization of these interactions. Further quantitative analysis of all Spartin interactions will be crucial for a complete understanding of its role in cellular homeostasis and for the development of potential therapeutic strategies for Troyer syndrome. The continued application of these and other advanced proteomic techniques will undoubtedly uncover new layers of complexity in the Spartin interactome.

References

- 1. SPG20 protein spartin is recruited to midbodies by ESCRT-III protein Ist1 and participates in cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Troyer syndrome protein spartin mediates selective autophagy of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eps15 Mediates Vesicle Trafficking from the trans-Golgi Network via an Interaction with the Clathrin Adaptor AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of spartin and its novel ubiquitin binding region in DALIS occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of spartin and its novel ubiquitin binding region in DALIS occurrence - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Pathways Regulated by Spartin (SPG20)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spartin, the protein product of the SPG20 gene, is a ubiquitously expressed, multifunctional protein implicated in a diverse array of critical cellular processes.[1] Loss-of-function mutations in SPG20 cause Troyer syndrome, a complex autosomal recessive hereditary spastic paraplegia (HSP) characterized by progressive lower limb spasticity, cognitive impairment, and short stature.[2][3] This technical guide provides an in-depth review of the core cellular pathways regulated by spartin, synthesizing current research to illuminate its roles in lipid droplet metabolism, endosomal trafficking, cytokinesis, mitochondrial function, and developmental signaling. By presenting quantitative data, detailed experimental methodologies, and clear visual diagrams of these pathways, this document aims to serve as a comprehensive resource for researchers investigating Troyer syndrome pathogenesis and for professionals exploring novel therapeutic strategies.

Lipid Droplet Homeostasis and Lipophagy

A primary and extensively studied role of spartin is the regulation of lipid droplets (LDs), the primary organelles for neutral lipid storage.[4] Spartin localizes to the surface of LDs, particularly after oleic acid treatment, and is integral to controlling their size, number, and turnover.[4][5]

Mechanism of Action

Spartin functions as a critical adaptor protein at the LD surface. It interacts with the LD-associated protein TIP47 and with HECT-family E3 ubiquitin ligases, such as WWP1 (also known as AIP5) and AIP4, via a PPXY motif.[4][5][6][7] This interaction facilitates the ubiquitination and subsequent removal of spartin from the LD surface, a process that appears to regulate the degradation of other LD-associated proteins and control lipid storage.[1][4] Depletion of spartin leads to a significant accumulation of LDs, indicating its crucial role in their turnover.[1][4]

More recently, spartin has been identified as a lipid transfer protein (LTP) that directly facilitates the process of lipophagy, the selective degradation of LDs by autophagy.[8][9] Spartin acts as a bridge, tethering LDs to LC3-positive autophagosomes.[8] This function is dependent on its C-terminal "senescence domain," which not only binds to LDs but also possesses the ability to transfer phospholipids in vitro.[8][9] Impairment of this lipid transfer capability disrupts LD degradation, even if spartin can still localize to LDs and autophagosomes, highlighting that its function extends beyond simple tethering.[8]

Signaling and Interaction Pathway for Lipid Droplet Turnover

Caption: Spartin regulates lipid droplet turnover via ubiquitination and lipophagy.

Quantitative Data

| Pathway Component | Experimental System | Observation | Quantitative Change | Reference |

| Spartin Depletion | HeLa cells fed oleic acid | Increased lipid droplet accumulation | 3- to 5-fold greater total LD volume | [4] |

| Spartin KO | HeLa cells | Reduced LD-autophagosome interaction | Fewer LD-autophagosome contacts observed | [8] |

| Spartin KO | HeLa cells | Reduced lipophagy | Reduced LD colocalization with lysosomes | [8] |

| Spartin KO | HeLa cells | Increased cellular triglycerides | Higher Triacylglycerol (TAG) content | [8] |

| Spg20-/- Mice | Adipose tissue from female mice | Altered lipid droplet maintenance | Increased number of lipid droplets | [2] |

Endosomal Trafficking and BMP Signaling

Spartin plays a key role in endosomal dynamics, linking membrane trafficking events to the regulation of crucial developmental signaling pathways.[2][3] This function is primarily mediated by its N-terminal MIT (Microtubule Interacting and Trafficking) domain, which facilitates interactions with components of the Endosomal Sorting Complex Required for Transport (ESCRT) machinery.[3][7]

Mechanism of Action

The spartin MIT domain binds with high affinity and selectivity to IST1 (Increased Sodium Tolerance 1), an ESCRT-III protein.[2][7] This interaction is critical for several of spartin's functions, including its role in cytokinesis (see Section 3.0) and axon branching.[2][10]

In the context of signaling, spartin-mediated endocytosis is required for the downregulation of the Bone Morphogenetic Protein (BMP) receptor, known as Wit in Drosophila.[11] By promoting the endosomal trafficking of Wit to lysosomes for degradation, spartin effectively acts as a negative regulator of the BMP signaling pathway.[2][11] Downregulation of this pathway is essential for controlling synaptic growth and neuronal survival, partly by modulating microtubule stability.[11] In spartin-deficient models, BMP signaling is elevated, leading to phenotypes such as increased axon branching.[2][11]

BMP Receptor Trafficking and Signaling Pathway

Caption: Spartin negatively regulates BMP signaling via endosomal trafficking.

Quantitative Data

| Pathway Component | Experimental System | Observation | Quantitative Change | Reference |

| BMP Signaling | Spg20-/- embryonic fibroblasts | Increased BMP pathway activation | Modestly elevated Smad1/5 phosphorylation | [2] |

| BMP Receptor (Wit) | Drosophila spartin mutants | Increased synaptic Wit levels | ~34% increase in Wit protein levels | [11] |

| Spartin Overexpression | Drosophila neurons | Decreased synaptic Wit levels | ~26% decrease in Wit protein levels | [11] |

| Axon Morphology | Spg20-/- cortical neurons | Increased axon branching | Significant increase in primary & secondary branches | [2][12] |

| EGFR Degradation | HeLa cells with spartin depletion | Reduced EGFR degradation | 26% reduction in EGFR degradation after 1h | [6] |

Cytokinesis

Spartin is essential for the final step of cell division, known as abscission, where the two daughter cells are physically separated.[3][10] Its role here is intimately linked to its interaction with the ESCRT-III protein IST1.[7][10]

Mechanism of Action

During late cytokinesis, a transient microtubule structure called the midbody (or Flemming body) forms between the nascent daughter cells.[10] The ESCRT machinery is recruited to the midbody to mediate the final membrane fission event.[3] Spartin is specifically recruited to the ends of the Flemming body, and this localization is entirely dependent on the presence of IST1.[10] While IST1 is required to recruit spartin, spartin is not required for the localization of IST1.[10] However, the depletion of spartin, or the expression of a mutant form (Spartin F24D) that cannot bind IST1, leads to a marked impairment of cytokinesis, resulting in abscission failure and the formation of multinucleated cells.[10][13] This indicates that spartin acts downstream of or in concert with IST1 to complete cell division.

Spartin's Role in the Midbody and Abscission

Caption: IST1 recruits spartin to the midbody to ensure successful cytokinesis.

Quantitative Data

| Pathway Component | Experimental System | Observation | Quantitative Change | Reference |

| IST1 Depletion | HeLa cells | Impaired cytokinesis | Significant increase in multinucleated cells | [10] |

| Spartin Depletion | HeLa cells | Delayed & failed cytokinesis | Substantially increased time to complete cytokinesis | [10] |

| Spartin F24D Overexpression | HeLa cells | Dominant-negative effect | Dramatic increase in multinucleated cells | [10] |

| Spartin Overexpression | DLD1+13 cells (Trisomy 13) | Induced cytokinesis failure | High rates of cytokinesis failure | [13][14] |

| Spg20-/- Mice | Epiphyseal growth plates | Cytokinesis defects in vivo | Prominent binucleated chondrocytes | [2] |

Mitochondrial Function and Integrity

Emerging evidence indicates that spartin is also involved in maintaining mitochondrial health and function.[15][16] Spartin loss has been associated with mitochondrial dysfunction, including impaired respiratory complex activity and altered calcium homeostasis.[15][17][18]

Mechanism of Action

Spartin localizes to mitochondria and its plant-related senescence domain directly interacts with cardiolipin, a key phospholipid of the inner mitochondrial membrane that is crucial for the structure and function of respiratory supercomplexes.[18][19] Depletion of spartin leads to depolarization of the mitochondrial membrane and a significant decrease in mitochondrial calcium uptake.[18]

Furthermore, recent studies show that spartin deficiency impairs the mitochondrial import of nuclear-encoded proteins.[17][20] This defect leads to a reduction in key mitochondrial proteins, including components of the electron transport chain and enzymes required for Coenzyme Q10 (CoQ) synthesis, resulting in a severe reduction in CoQ content and overall bioenergetic failure.[17] Supplementation with CoQ can rescue the cellular ATP deficit, suggesting a potential therapeutic avenue.[17][20]

Spartin's Role in Mitochondrial Protein Import and Function

Caption: Spartin is crucial for mitochondrial protein import and bioenergetics.

Quantitative Data

| Pathway Component | Experimental System | Observation | Quantitative Change | Reference |

| Mitochondrial Potential | Neuroblastoma cells with spartin knockdown | Mitochondrial membrane depolarization | Significant decrease in membrane potential | [18] |

| Mitochondrial Ca2+ | Neuroblastoma cells with spartin knockdown | Impaired calcium handling | Significant decrease in mitochondrial Ca2+ uptake | [18] |

| Mitochondrial Respiration | Patient-derived fibroblasts | Decreased respiration | Decreased mitochondrial respiration observed | [17] |

| Coenzyme Q10 | Patient-derived fibroblasts | Reduced CoQ levels | Severe reduction in CoQ content | [17][20] |

| Protein Import | Mutant cell models | Impaired import of nuclear-encoded proteins | RFP failed to co-localize with mitochondria | [17] |

Key Experimental Methodologies

This section provides an overview of the core experimental protocols used to elucidate the cellular functions of spartin.

Co-immunoprecipitation (Co-IP) for Protein Interaction

-

Objective: To verify the physical interaction between spartin and a putative binding partner (e.g., WWP1, IST1) in a cellular context.

-

Protocol Outline:

-

Cell Lysis: Culture and harvest cells (e.g., HeLa or 293T) expressing the proteins of interest. Lyse cells in a non-denaturing buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-spartin) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-IST1) to confirm co-precipitation.[4][21]

-

Lipid Droplet Staining and Analysis

-

Objective: To visualize and quantify changes in lipid droplet number and size upon manipulation of spartin expression.

-

Protocol Outline:

-

LD Induction: Culture cells (e.g., HeLa) on coverslips and treat with oleic acid (e.g., 50-100 µM) complexed to bovine serum albumin (BSA) for 16-24 hours to induce lipid droplet formation.[4]

-

Cell Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

-

Staining:

-

Immunofluorescence (Optional): To co-localize spartin, perform standard immunofluorescence staining with an anti-spartin antibody after fixation and permeabilization.

-

Imaging and Quantification: Mount coverslips and acquire images using fluorescence or confocal microscopy. Use image analysis software (e.g., ImageJ) to quantify the number and total area/volume of LDs per cell.[4][8]

-

In Vitro Lipid Transfer Assay

-

Objective: To determine if purified spartin can directly transfer lipids between membranes.

-

Protocol Outline (FRET-based):

-

Liposome Preparation: Prepare two populations of liposomes:

-

Donor Liposomes: Contain a FRET pair of fluorescent lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor), at concentrations that allow for efficient FRET.

-

Acceptor Liposomes: Unlabeled liposomes.

-

-

Protein Purification: Purify recombinant full-length spartin protein.

-

Assay Execution: Mix donor and acceptor liposomes in a fluorescence cuvette. Record the baseline NBD fluorescence.

-

Initiate Transfer: Add purified spartin protein to the mixture. If spartin transfers NBD-PE from a donor to an acceptor liposome, the distance between NBD and Rhodamine increases, FRET is disrupted, and the NBD fluorescence signal will increase.

-

Data Analysis: Monitor the increase in NBD fluorescence over time as a measure of lipid transfer activity.[8][9]

-

Cytokinesis Failure Assay

-

Objective: To assess the rate of cytokinesis failure (multinucleation) following depletion or overexpression of spartin.

-

Protocol Outline:

-

Cell Manipulation: Culture cells (e.g., HeLa) and transfect them with either siRNA targeting spartin (for depletion) or a plasmid encoding a spartin construct (e.g., WT or F24D mutant for overexpression).[10]

-

Culture Period: Allow cells to grow for 48-72 hours post-transfection to allow for protein knockdown or expression and for cells to undergo mitosis.

-

Fixation and Staining: Fix cells with PFA and stain nuclei with DAPI and the cytoplasm/cell borders with an antibody against a cytoskeletal protein like β-tubulin.

-

Microscopy and Scoring: Acquire images using fluorescence microscopy. Manually score the percentage of multinucleated cells (cells containing two or more distinct nuclei within a single cytoplasm) out of a total of at least 200-300 cells per condition across multiple experiments.

-

Live-Cell Imaging (Optional): To observe the dynamics of failure, perform time-lapse microscopy on transfected cells expressing a fluorescent histone marker (e.g., H2B-GFP) to track nuclear fate through mitosis and cytokinesis.[10]

-

Experimental Workflow for Co-Immunoprecipitation

Caption: A standard workflow for co-immunoprecipitation experiments.

Conclusion and Implications for Drug Development

Spartin is a central regulatory hub that integrates diverse cellular functions, including lipid metabolism, membrane trafficking, cell division, and mitochondrial bioenergetics. Its dysfunction leads to the multimodal pathology seen in Troyer syndrome, from axonopathy to developmental defects like short stature. The convergence of these pathways provides a framework for understanding the disease and identifying potential therapeutic targets.

For drug development professionals, several avenues warrant exploration:

-

Modulating Lipophagy: Enhancers of autophagy or lipophagy could potentially compensate for spartin's role in lipid droplet turnover, mitigating lipid accumulation.

-

Targeting BMP Signaling: Given that loss of spartin leads to elevated BMP signaling, inhibitors of this pathway could be investigated to correct downstream effects like abnormal axon branching.

-

Mitochondrial Support: The severe bioenergetic defects, particularly the reduction in Coenzyme Q10, strongly suggest that supplementation with CoQ or other mitochondrial-supportive compounds could be a viable therapeutic strategy to alleviate cellular stress.[17][20]

A thorough understanding of these intricate spartin-regulated pathways is paramount for the rational design of therapies aimed at correcting the cellular deficits underlying Troyer syndrome and related neurodegenerative disorders.

References

- 1. rupress.org [rupress.org]

- 2. Spg20−/− mice reveal multimodal functions for Troyer syndrome protein spartin in lipid droplet maintenance, cytokinesis and BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A role for ubiquitin ligases and Spartin/SPG20 in lipid droplet turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endogenous spartin (SPG20) is recruited to endosomes and lipid droplets and interacts with the ubiquitin E3 ligases AIP4 and AIP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Spartin-mediated lipid transfer facilitates lipid droplet turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Spartin Regulates Synaptic Growth and Neuronal Survival by Inhibiting BMP-Mediated Microtubule Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spg20-/- mice reveal multimodal functions for Troyer syndrome protein spartin in lipid droplet maintenance, cytokinesis and BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chromosome mis-segregation and cytokinesis failure in trisomic human cells | eLife [elifesciences.org]

- 14. Chromosome mis-segregation and cytokinesis failure in trisomic human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SPG20 - Wikipedia [en.wikipedia.org]

- 16. SPART gene: MedlinePlus Genetics [medlineplus.gov]

- 17. Mutant SPART causes defects in mitochondrial protein import and bioenergetics reversed by Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SPG20 Protein Spartin Associates with Cardiolipin via Its Plant-Related Senescence Domain and Regulates Mitochondrial Ca2+ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wikicrow.ai [wikicrow.ai]

- 20. Mutant SPART causes defects in mitochondrial protein import and bioenergetics reversed by Coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of novel spartin-interactors shows spartin is a multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of the SPART Gene and its Product, Spartin

This guide provides an in-depth overview of the seminal research that led to the identification of the SPART gene (SPG20) and the characterization of its protein product, Spartin. It is intended for researchers, scientists, and drug development professionals interested in the molecular basis of Troyer syndrome and the diverse cellular functions of Spartin.

Genetic Discovery of the SPART Gene

The discovery of SPART is a classic example of positional cloning, linking a specific genetic locus to a hereditary disease through the study of affected families.

The Clinical Context: Troyer Syndrome

Troyer syndrome is an autosomal recessive complex hereditary spastic paraplegia (HSP) first described in the Old Order Amish population.[1][2] It is characterized by progressive weakness and spasticity of the lower limbs, short stature, speech difficulties (dysarthria), and muscle wasting (distal amyotrophy), with symptoms typically appearing in early childhood.[2][3][4]

Mapping the Locus

The journey to identify the causative gene began with genetic mapping studies in affected Amish families. Researchers utilized homozygosity mapping, a technique particularly effective in consanguineous populations, to identify a region of shared genetic markers among affected individuals. This approach successfully mapped the Troyer syndrome locus to a specific region on chromosome 13q12.3 .[5]

Identification of the SPG20 Mutation

With the chromosomal locus defined, candidate genes within this region were sequenced. This led to the identification of a single nucleotide deletion, c.1110delA , in a previously uncharacterized gene, which was subsequently named SPG20.[1][5] This frameshift mutation was predicted to cause a premature stop codon, resulting in a truncated, nonfunctional protein.[1][6][7] Subsequent studies confirmed that Troyer syndrome is a loss-of-function disease, as patient-derived cells show a complete absence of detectable Spartin protein, likely due to protein degradation or impaired translation.[6][8]

Characterization of the Spartin Protein

Following the gene's discovery, research focused on understanding the protein product, Spartin.

Protein Structure and Domains

Spartin is a multi-domain protein implicated in a wide array of cellular functions.[9] Its structure includes several key functional regions:

-

MIT Domain: An N-terminal Microtubule Interacting and Trafficking domain, which is known to bind ESCRT-III proteins like IST1.[9][10]

-

PPxY Motif: A proline-rich motif that serves as a binding site for the WW domains of HECT E3 ubiquitin ligases, such as AIP4 and AIP5.[10][11]

-

Senescence Domain: A C-terminal domain containing amphipathic helices that are crucial for binding to lipid droplets and mediating lipid transfer.[12][13]

Subcellular Localization

Spartin exhibits a complex and dynamic subcellular localization pattern. Studies using antibodies against the endogenous protein and overexpression systems have shown that Spartin is found in:

This widespread distribution hints at its involvement in multiple, diverse cellular pathways.

Functional Analysis and Signaling Pathways

The discovery of Spartin's interaction partners and localization provided critical clues to its function.

Role in Lipid Droplet Metabolism and Lipophagy

A primary function of Spartin is the regulation of lipid droplet (LD) turnover.[1][17] Cells lacking functional Spartin accumulate fat molecules.[1][17] Spartin acts as a lipophagy receptor , a key component in the selective autophagy of LDs.

The proposed mechanism involves Spartin binding directly to LDs via its senescence domain.[12][18] It then interacts with core autophagy machinery, specifically LC3A and LC3C proteins, to deliver the LD to the lysosome for degradation and fatty acid mobilization.[10][12][19]

Function in Endocytosis and Protein Trafficking

Spartin is also a key player in endosomal trafficking. Yeast two-hybrid screens first identified an interaction between Spartin and Eps15 , a protein involved in endocytosis.[14] Further research demonstrated that Spartin functions in the trafficking and degradation of the Epidermal Growth Factor Receptor (EGFR).[7] Upon EGF stimulation, Spartin translocates to the plasma membrane and colocalizes with internalized EGFR.[7] Knockdown of Spartin impairs the rate of EGFR degradation.[7] This process is linked to Spartin's interaction with the E3 ubiquitin ligases AIP4 and AIP5, for which it may act as an adaptor protein.[11]

Role in Cytokinesis

A distinct role for Spartin was identified in the final stage of cell division, abscission. Spartin's MIT domain interacts directly with IST1 (also known as MITD1) , a component of the ESCRT-III machinery.[10][15] This interaction is essential for recruiting Spartin to the midbody, the narrow bridge connecting two daughter cells, ensuring proper cell separation.[10][15]

Summary of Quantitative Data